molecular formula C10H5BrClNO2 B2489419 3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione CAS No. 500862-82-8

3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione

Cat. No.: B2489419
CAS No.: 500862-82-8
M. Wt: 286.51
InChI Key: YKQRYUDUIZCXJR-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione is a heterocyclic organic compound that features a pyrrole ring substituted with bromine and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione typically involves the bromination of 1-(4-chlorophenyl)pyrrole-2,5-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrole ring or the substituents.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrole derivative.

Scientific Research Applications

3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of conjugated polymers and organic semiconductors, which are essential in the development of electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(4-fluorophenyl)pyrrole-2,5-dione
  • 3-Bromo-1-(4-methylphenyl)pyrrole-2,5-dione
  • 3-Bromo-1-(4-nitrophenyl)pyrrole-2,5-dione

Uniqueness

3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione is unique due to the presence of both bromine and chlorophenyl substituents, which impart distinct electronic and steric properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for diverse applications.

Properties

IUPAC Name

3-bromo-1-(4-chlorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-8-5-9(14)13(10(8)15)7-3-1-6(12)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQRYUDUIZCXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C(C2=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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